![molecular formula C11H14N4 B2815122 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 2326131-89-7](/img/structure/B2815122.png)
5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
“5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile” is a novel organic compound with a parent nucleus of pyridine . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .
Physical And Chemical Properties Analysis
The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .
Scientific Research Applications
Synthesis and Characterization
5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile and its derivatives have been synthesized through various methods, demonstrating the compound's versatility in chemical synthesis. For instance, a compound was synthesized via nucleophilic substitution reaction of 1-methylpiperazine, showcasing the methodological diversity in accessing such structures (Mishriky & Moustafa, 2013). Additionally, the synthesis of polyfunctionally substituted pyrazolonaphthyridine and heptaazaphenanthrene derivatives using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor further illustrates the compound's utility in generating complex heterocyclic systems (Aly, 2006).
Molecular Interactions and Biological Activity
Investigations into the interactions and biological activities of compounds related to this compound have provided insights into their potential applications. For example, the study of ruthenium(II) complexes with substituted isothiazole ligands, including a compound similar to this compound, revealed their interactions with DNA and proteins, suggesting potential therapeutic applications (Đukić et al., 2020). Another study focused on the synthesis and antimicrobial activities of novel derivatives, highlighting the compound's relevance in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Catalysis and Chemical Transformations
This compound derivatives have also been explored in catalysis and chemical transformations. The development of a scalable synthesis for a potent kinase inhibitor demonstrates the compound's role in facilitating complex chemical syntheses, highlighting its significance in medicinal chemistry (Arunachalam et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with protein kinases . Protein kinases play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given the potential interaction with protein kinases, it’s plausible that the compound could influence various signaling pathways within the cell .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and brain-penetrant , suggesting that this compound may also exhibit good bioavailability.
Result of Action
Similar compounds have been found to inhibit multiple kinase pathways, including lrrk2, and decrease the production of inflammatory cytokines .
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWRDZXAJZGJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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